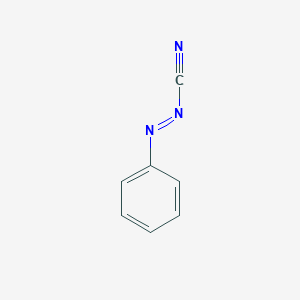
2-Phenyldiazene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyldiazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a phenyl ring and a nitrile group (C≡N)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenyldiazene-1-carbonitrile can be synthesized through the reaction of nitrosobenzene with cyanamide. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyldiazene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-phenylhydrazine-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenyldiazene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyldiazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The nitrile group can also participate in interactions with nucleophilic sites on proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyldiazene-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Phenyldiazene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Phenyldiazene-1-carbonitrile oxide: An oxidized form of this compound.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
64661-86-5 |
|---|---|
Fórmula molecular |
C7H5N3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
phenyliminocyanamide |
InChI |
InChI=1S/C7H5N3/c8-6-9-10-7-4-2-1-3-5-7/h1-5H |
Clave InChI |
QGWQTKPYQSONBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


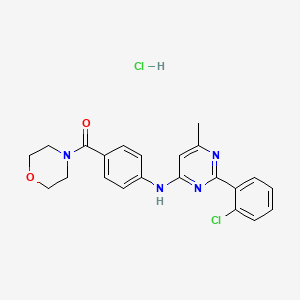



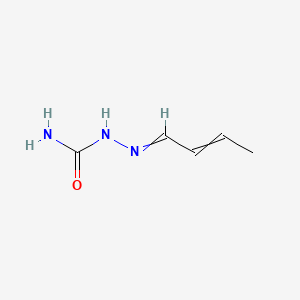

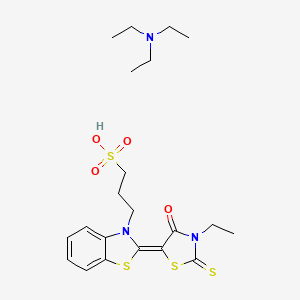

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
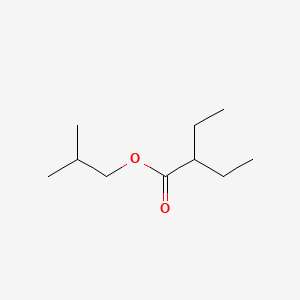
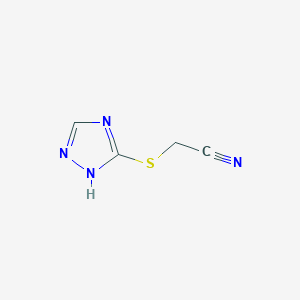
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
